N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride

CAS No.: 2109583-75-5

Cat. No.: VC2774250

Molecular Formula: C9H16Cl2N4

Molecular Weight: 251.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2109583-75-5 |

|---|---|

| Molecular Formula | C9H16Cl2N4 |

| Molecular Weight | 251.15 g/mol |

| IUPAC Name | N-methyl-3-pyrrolidin-2-ylpyrazin-2-amine;dihydrochloride |

| Standard InChI | InChI=1S/C9H14N4.2ClH/c1-10-9-8(12-5-6-13-9)7-3-2-4-11-7;;/h5-7,11H,2-4H2,1H3,(H,10,13);2*1H |

| Standard InChI Key | RQOOEDOWBYTWER-UHFFFAOYSA-N |

| SMILES | CNC1=NC=CN=C1C2CCCN2.Cl.Cl |

| Canonical SMILES | CNC1=NC=CN=C1C2CCCN2.Cl.Cl |

Introduction

Chemical Properties and Structure

Physical and Chemical Characteristics

N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride exhibits specific physical and chemical properties that distinguish it from other heterocyclic compounds. The key properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 2109583-75-5 |

| Molecular Formula | C9H16Cl2N4 |

| Molecular Weight | 251.15 g/mol |

| SMILES Notation | CNc1c(C2CCCN2)nccn1 |

| MFCD Number | MFCD29035014 |

| Base Molecular Weight (without HCl) | 178.23 |

The compound exists as a salt form with two hydrochloride moieties, which significantly affects its solubility, stability, and pharmacokinetic properties . The dihydrochloride salt formation typically enhances water solubility compared to the free base, an important consideration for drug formulation and bioavailability.

Structural Features

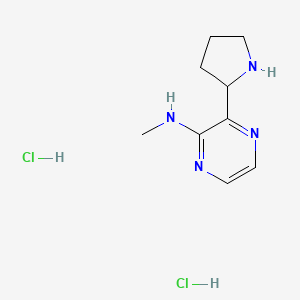

The structure of N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride comprises several key components:

-

A pyrazine ring: A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4

-

A pyrrolidin-2-yl group: A five-membered ring with one nitrogen atom, attached to position 3 of the pyrazine ring

-

An N-methylamine group: Attached to position 2 of the pyrazine ring

-

Two hydrochloride moieties: Forming the dihydrochloride salt

Synthesis Methods

General Synthetic Approaches

The synthesis of N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride typically involves several key steps requiring careful control of reaction conditions. While specific synthetic routes may vary, the general approaches often include:

-

Construction of the pyrazine core structure

-

Introduction of the pyrrolidin-2-yl substituent

-

Addition of the N-methyl group

-

Formation of the dihydrochloride salt

These synthetic approaches typically require specialized reagents, catalysts, and reaction conditions to achieve optimal yields and purity.

Specific Synthetic Methods

Based on research with related pyrazine compounds, potential synthetic routes may involve:

-

Suzuki-Miyaura coupling reactions between appropriate boronic acids and halopyrazines to establish the core structure

-

Nucleophilic aromatic substitution (SNAr) reactions to introduce the pyrrolidine moiety

-

Protection and deprotection strategies for amine groups to control regioselectivity

-

Amide coupling reactions followed by functional group interconversions

-

Salt formation using hydrogen chloride to generate the dihydrochloride form

The synthesis typically requires careful temperature control (often between 80-100°C), appropriate solvent selection (such as DMF, DCM, or THF), and possibly palladium-based catalysis for coupling reactions . For related compounds, researchers have employed sealed tube conditions and inert atmosphere (nitrogen or argon) to optimize reaction outcomes .

Mechanism of Action and Biological Activity

Structure-Activity Relationships

The biological activity of N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride likely depends on several structural features:

-

The pyrazine ring serves as a hydrogen bond acceptor through its nitrogen atoms

-

The pyrrolidine moiety provides conformational flexibility and additional sites for hydrogen bonding or ionic interactions

-

The N-methyl group influences the compound's lipophilicity and binding affinity

-

The dihydrochloride salt form affects solubility and bioavailability in physiological conditions

These structure-activity relationships are critical for understanding the compound's potential therapeutic applications and for guiding the development of structurally related analogs with enhanced activity or selectivity.

Applications in Medicinal Chemistry

Role as a Building Block

N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride serves as a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic properties. Its utility as a building block stems from:

-

Diverse functional groups that allow for further chemical modifications

-

The presence of both basic and aromatic moieties enabling varied reaction types

-

Structural features that can be incorporated into larger molecular frameworks with enhanced biological activities

This versatility makes the compound particularly valuable in medicinal chemistry research focused on developing novel drug candidates .

Comparison with Similar Compounds

Structurally Related Analogs

Several compounds share structural similarities with N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride, with varying modifications that may affect their biological activities:

Comparative Properties and Activities

The comparison of N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride with its structural analogs reveals important differences in physical, chemical, and potential biological properties:

-

Salt forms: The dihydrochloride salt of N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine likely exhibits different solubility and stability profiles compared to mono-hydrochloride or free base forms

-

Stereochemistry: The (S)-N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride features specific stereochemistry that may influence its biological interactions and efficacy

-

Functional group variations: The attachment position of the pyrrolidine ring (position 2 versus position 3) and the substitution pattern on the pyrazine ring can significantly affect receptor binding profiles and biological activities

These comparative analyses provide valuable insights for structure-activity relationship studies and the rational design of new compounds with enhanced properties .

Current Research and Future Perspectives

Recent Developments

Recent research involving pyrazine derivatives similar to N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride has focused on:

-

Optimization of synthetic methods to improve yields and purity

-

Investigation of specific biological targets and mechanisms of action

-

Structure-activity relationship studies to enhance potency and selectivity

-

Development of novel drug candidates for specific disease states

Particularly notable is research on pyrazine-based compounds targeting protein tyrosine phosphatases, which has led to the discovery of potent inhibitors with potential applications in cancer treatment .

Future Research Directions

Future research involving N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride and related compounds may explore:

-

Detailed pharmacological profiling to elucidate specific mechanisms of action

-

Development of derivative compounds with enhanced biological activity and selectivity

-

Investigation of combination therapies leveraging synergistic activities

-

Exploration of novel formulation strategies to improve bioavailability and target specificity

The continued investigation of this compound class holds promise for the development of novel therapeutic agents addressing unmet medical needs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume